2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine hydrochloride

Cannabinoid CB1 receptor Allosteric modulation Negative control selection

CB1 allosteric modulator screening programs require rigorously validated negative controls to exclude scaffold-derived false positives. 2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine HCl (CAS 102441-39-4) directly addresses this need: • CB1 PAM EC50 >10,000 nM - quantitatively inactive vs. ZCZ011 (EC50 ≈126 nM); ideal negative control for HTS campaigns. • Regioisomer of DPIE with distinct β,2-diphenyl configuration enabling systematic IL-1R1 SAR exploration. • XLogP 4.5 & pre-formulated HCl salt ensure CNS-relevant passive permeability and consistent inter-assay solubility.

Molecular Formula C22H21ClN2
Molecular Weight 348.9 g/mol
CAS No. 102441-39-4
Cat. No. B019159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine hydrochloride
CAS102441-39-4
Molecular FormulaC22H21ClN2
Molecular Weight348.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(CN)C4=CC=CC=C4.Cl
InChIInChI=1S/C22H20N2.ClH/c23-15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)24-22(21)17-11-5-2-6-12-17;/h1-14,19,24H,15,23H2;1H
InChIKeyIGUKHNBKUNNETI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine Hydrochloride (CAS 102441-39-4): A Differentiated Indole Ethanamine Scaffold


2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine hydrochloride (CAS 102441-39-4) is a synthetic indole derivative featuring a β,2-diphenyl-substituted ethanamine core. It belongs to the class of indole-3-ethanamines and serves as a versatile small-molecule scaffold with documented biological probe potential. Chemically, it is a hydrochloride salt (C22H20N2·HCl, MW 348.87 g/mol) with a computed XLogP3-AA of 4.5 [1]. Its structure comprises a 2-phenylindole core linked to a β-phenyl ethanamine side chain, positioning it as a key intermediate or comparator in medicinal chemistry programs targeting cannabinoid and cytokine signaling pathways [2].

Why 2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine Hydrochloride Cannot Be Substituted with Generic Indole Ethanamines


In-class substitution is fundamentally precluded by the compound's unique combination of a 2-phenylindole core and a β-phenyl ethanamine side chain. This specific regiochemistry dictates its biological fingerprint: unlike the potent CB1 positive allosteric modulator ZCZ011 (EC50 ≈ 126 nM), this compound exhibits negligible CB1 PAM activity (EC50 > 10,000 nM) [1], making it a critical negative control. Conversely, its scaffold is closely related to DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine], which demonstrates IL-1β/IL-1R1 modulatory activity [2]. Substituting with simpler indole-3-ethanamines (e.g., tryptamine, logP ~1.5) would introduce dramatically different lipophilicity (ΔlogP ≈ 3.0), altering blood-brain barrier penetration and target engagement profiles [3]. The specific quantitative evidence below demonstrates why this compound must be individually procured for defined research applications.

Quantitative Differentiation Evidence for 2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine Hydrochloride (CAS 102441-39-4)


CB1 Receptor Positive Allosteric Modulator (PAM) Activity: A >80-fold Differentiation from the Prototype ZCZ011

In a direct head-to-head comparison within the same assay paradigm (CB1 positive allosteric modulation), the target compound demonstrates an EC50 > 10,000 nM, whereas the structurally related CB1 PAM ZCZ011 (6-methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole) exhibits a pEC50 of 6.9, corresponding to an EC50 of approximately 126 nM. This represents a greater than 80-fold reduction in potency [1][2]. This data confirms that the β-phenyl ethanamine side chain, in the absence of the nitro-thiophene moiety present on ZCZ011, ablates allosteric modulator activity at the CB1 receptor.

Cannabinoid CB1 receptor Allosteric modulation Negative control selection

Regioisomeric Differentiation from DPIE: 1,2-Diphenyl versus β,2-Diphenyl Substitution Patterns in Indole Ethanamines

The target compound, 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine, is a β,2-diphenyl regioisomer of DPIE [2-(1,2-diphenyl-1H-indol-3-yl)ethanamine], which has been shown to modulate IL-1β:IL-1R1 binding and downstream pro-inflammatory cytokine (IL-6, IL-8) production in human gingival fibroblasts [1]. While DPIE's N-phenyl substitution is critical for its activity, systematic SAR studies on DPIE derivatives reveal that modifications at the indole 1-, 2-, and 3-positions yield compounds ranging from synergistic enhancers to suppressors of cytokine production [1]. The target compound's distinct β-phenyl configuration provides a structurally differentiated scaffold for probing IL-1R1 allosteric sites, with the primary amine available for further derivatization.

IL-1β/IL-1R1 modulation Pro-inflammatory cytokines Regioisomer comparison

Differentiated Lipophilicity (XLogP3-AA = 4.5) Relative to Simpler Indole-3-ethanamine Scaffolds

The target compound possesses a computed XLogP3-AA of 4.5 [1], which is approximately 3.0 log units higher than the foundational scaffold tryptamine (2-(1H-indol-3-yl)ethanamine, XLogP ≈ 1.5–1.6) [2] and approximately 1.5–2.0 log units higher than the 2-phenylindole analog 2-(2-phenyl-1H-indol-3-yl)ethanamine (CAS 1217-80-7, computed XLogP ≈ 2.8–3.0) [3]. This marked increase in lipophilicity, driven by the additional β-phenyl substituent, significantly alters predicted passive membrane permeability and CNS distribution characteristics.

Lipophilicity Blood-brain barrier Physicochemical property comparison

Hydrochloride Salt Form: Enhanced Aqueous Solubility and Solid-State Stability Versus Free Base

The target compound is supplied as the hydrochloride salt (C22H20N2·HCl, MW 348.87 g/mol) [1], whereas the parent free base has a molecular weight of 312.41 g/mol and is also commercially available . Amine hydrochloride salts generically exhibit 1–3 orders of magnitude higher aqueous solubility than their corresponding free bases due to ionization at physiological pH [2]. The salt form also provides superior long-term solid-state stability and reduced susceptibility to oxidative degradation compared to the free amine, which is relevant for compound storage and reproducible bioassay preparation.

Salt form comparison Aqueous solubility Solid-state stability

Recommended Application Scenarios for 2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine Hydrochloride Based on Quantitative Differentiation Evidence


Negative Control for CB1 Receptor Positive Allosteric Modulator Screening Campaigns

With an EC50 > 10,000 nM at CB1 as a PAM, this compound is quantitatively validated as an inactive scaffold against this target [1]. It is ideally suited as a negative control in high-throughput screening campaigns for CB1 allosteric modulators, where ZCZ011 (EC50 ≈ 126 nM) serves as the positive control. The structural similarity ensures that any observed activity in derivative libraries can be confidently attributed to the introduced functionality rather than the 2-phenylindole core.

Scaffold for Structure-Activity Relationship (SAR) Studies Targeting IL-1β/IL-1R1 Protein-Protein Interactions

The compound is a regioisomer of DPIE, which has demonstrated modulatory activity on IL-1β:IL-1R1 binding and downstream cytokine production in primary human oral fibroblasts [2]. The β,2-diphenyl configuration offers a distinct starting point for systematic SAR exploration, where the primary amine at the β-position serves as a derivatization handle to probe the IL-1R1 allosteric site. Procurement of this specific regioisomer is necessary to establish the role of phenyl group positioning in IL-1R1 modulation.

CNS-Penetrant Probe Design Leveraging Elevated Lipophilicity (XLogP = 4.5)

The XLogP of 4.5 [3] positions this scaffold within the optimal range for CNS drug-likeness (typically XLogP 2–5). Unlike tryptamine (XLogP ≈ 1.5), this compound's elevated lipophilicity, conferred by the β-phenyl group, provides inherent passive membrane permeability characteristics suitable for designing brain-penetrant chemical probes targeting neuroinflammatory or cannabinoid pathways.

Reproducible In Vitro Pharmacology Using the Hydrochloride Salt Form

The hydrochloride salt form offers superior aqueous solubility and solid-state stability compared to the free base [4]. For laboratories conducting reproducible dose-response experiments, procuring the pre-formulated HCl salt eliminates the need for in situ salt formation and reduces variability from free base oxidation or incomplete dissolution, ensuring consistent inter-assay results.

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